molecular formula C11H10N4O B14301552 Phenyl N-cyano-N'-(2-cyanoethyl)carbamimidate CAS No. 111971-00-7

Phenyl N-cyano-N'-(2-cyanoethyl)carbamimidate

Cat. No.: B14301552
CAS No.: 111971-00-7
M. Wt: 214.22 g/mol
InChI Key: YMOQCYQYCHRSPI-UHFFFAOYSA-N
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Description

Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate is a chemical compound that belongs to the class of carbamimidates. This compound is characterized by the presence of cyano groups and a phenyl ring, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and ability to form stable intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate can be synthesized through a multi-step process involving the reaction of phenyl isocyanate with cyanoacetic acid, followed by the addition of 2-cyanoethylamine. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the cyano groups to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the cyano groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium cyanide or potassium cyanide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and substituted carbamimidates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The phenyl ring contributes to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate can be compared with other similar compounds, such as:

    N-cyano-N-phenyl-p-toluenesulfonamide: This compound also contains cyano and phenyl groups but differs in its sulfonamide functionality.

    2-cyanoethyl N-phenylcarbamate: Similar in structure but with a carbamate group instead of a carbamimidate.

    Ethyl 2-cyano-3-(4-(N-(2-cyanoethyl)-N-methylamino)phenyl)propionate: Contains a cyanoethyl group and a phenyl ring but differs in its ester functionality.

Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate is unique due to its specific combination of cyano and carbamimidate groups, which confer distinct reactivity and applications.

Properties

CAS No.

111971-00-7

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

phenyl N-cyano-N'-(2-cyanoethyl)carbamimidate

InChI

InChI=1S/C11H10N4O/c12-7-4-8-14-11(15-9-13)16-10-5-2-1-3-6-10/h1-3,5-6H,4,8H2,(H,14,15)

InChI Key

YMOQCYQYCHRSPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=NCCC#N)NC#N

Origin of Product

United States

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